molecular formula C18H6B3F9O3 B1592072 2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane CAS No. 223440-94-6

2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B1592072
CAS No.: 223440-94-6
M. Wt: 473.7 g/mol
InChI Key: SXINGRFBONUWIF-UHFFFAOYSA-N
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Description

“2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane” is a chemical compound with the molecular formula C18H6B3F9O3 and a molecular weight of 473.66 . It appears as a white to orange to green powder or crystal .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H6B3F9O3/c22-10-1-7 (2-11 (23)16 (10)28)19-31-20 (8-3-12 (24)17 (29)13 (25)4-8)33-21 (32-19)9-5-14 (26)18 (30)15 (27)6-9/h1-6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It exhibits very faint turbidity when dissolved in methanol .

Scientific Research Applications

Catalytic Applications

  • Tris(3,4,5-trifluorophenyl)borane has been utilized as a catalyst in hydroboration reactions of various substrates. Microwave irradiation enhanced its effectiveness in hydroborating alkenes and alkynes, achieving good yields (Carden et al., 2019).
  • Its application as a metal-free catalyst in hydroboration, involving a variety of unsaturated reagents like alkynes, aldehydes, and imines, has shown to produce a range of borylated products under ambient conditions (Lawson et al., 2017).

Material Synthesis

  • In polymer chemistry, it's been used in the synthesis of poly(2-oxy-6-naphthoyl) and its copolymers. The polymerizations in the presence of this compound produced different morphologies and molecular weights influenced by its concentration (Kihara et al., 2011).

Chemical Reaction Studies

  • It's been studied in reactions like cyclotrimerization-rearrangement of phenylacetylene, demonstrating its role in the formation of complex borate anions through unusual reaction pathways (Nie et al., 2016).
  • Research has also shown its efficacy in hydrosilylation, specifically in the reduction of tertiary and N-phenyl secondary amides, displaying functional group tolerance and high yields (Chadwick et al., 2014).

Miscellaneous Applications

  • Studies have investigated its role in various chemical processes like tautomerizations, stabilization of unusual coordination geometries of carbon, and in homogeneous Ziegler-Natta chemistry (Erker, 2005).
  • It has been found to catalyze the allylation reaction of allylsilanes with aldehydes and the Diels–Alder reaction of dienes with α,β-unsaturated aldehydes (Ishihara et al., 1995).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2,4,6-tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6B3F9O3/c22-10-1-7(2-11(23)16(10)28)19-31-20(8-3-12(24)17(29)13(25)4-8)33-21(32-19)9-5-14(26)18(30)15(27)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXINGRFBONUWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC(=C(C(=C2)F)F)F)C3=CC(=C(C(=C3)F)F)F)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6B3F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609280
Record name 2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223440-94-6
Record name 2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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